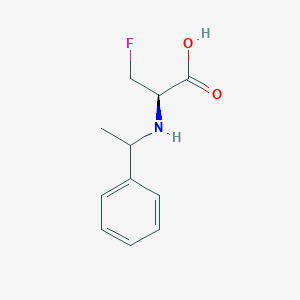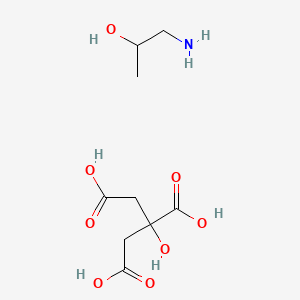
(2-Hydroxypropyl)ammonium citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxypropyl)ammonium citrate is a chemical compound with the molecular formula C15H35N3O10. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)ammonium citrate typically involves the reaction of citric acid with 2-amino-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Citric Acid+2-Amino-1-propanol→(2-Hydroxypropyl)ammonium citrate
The reaction conditions include maintaining a specific temperature and pH to optimize the yield of the product. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness. Industrial production may also involve the use of catalysts to enhance the reaction rate and yield. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxypropyl)ammonium citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives. Substitution reactions can lead to the formation of various substituted ammonium compounds .
Scientific Research Applications
(2-Hydroxypropyl)ammonium citrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and treatment of certain medical conditions.
Industry: It is used in the formulation of various industrial products, including detergents, disinfectants, and personal care products
Mechanism of Action
The mechanism of action of (2-Hydroxypropyl)ammonium citrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through various mechanisms, including:
Binding to Enzymes: It can bind to specific enzymes, altering their activity and affecting biochemical pathways.
Membrane Interaction: The compound can interact with cell membranes, affecting their permeability and function.
Signal Transduction: It may influence signal transduction pathways, leading to changes in cellular responses
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to (2-Hydroxypropyl)ammonium citrate include:
- N,N,N-Trimethyl chitosan (TMC)
- N-[(2-Hydroxy-3-trimethyl ammonium) propyl] chitosan (HTCC)
- Quaternary ammonium chitosan derivatives
Uniqueness
This compound is unique due to its specific structure and propertiesIts unique combination of properties makes it suitable for a wide range of applications in various fields .
Properties
CAS No. |
30798-32-4 |
|---|---|
Molecular Formula |
C9H17NO8 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
1-aminopropan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.C3H9NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-3(5)2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3,5H,2,4H2,1H3 |
InChI Key |
KFAOXEXTCSIFGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
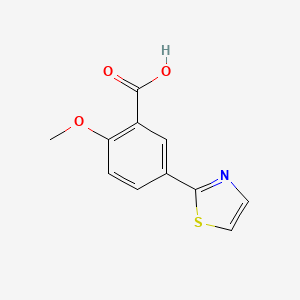
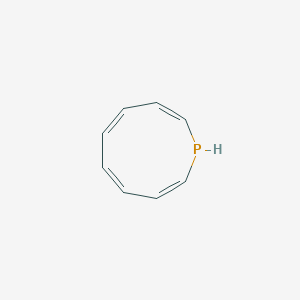


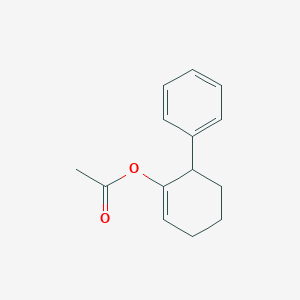
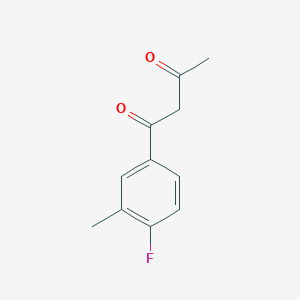
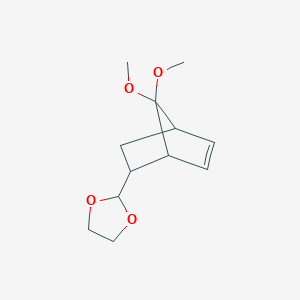
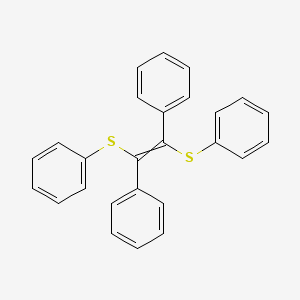

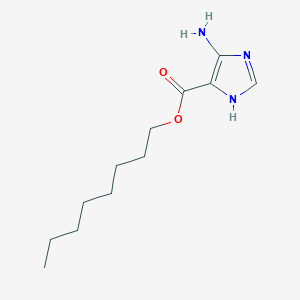
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
